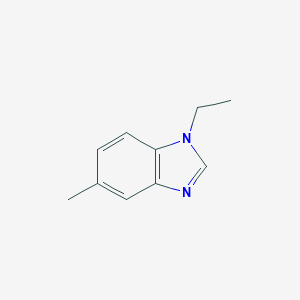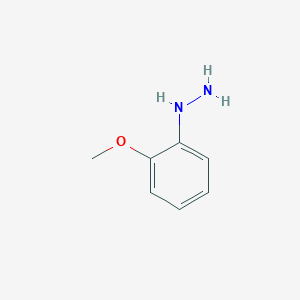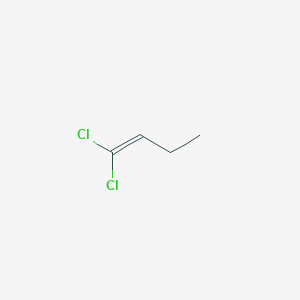
Dichlorobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobutene is a chemical compound that is widely used in scientific research. It is a type of organic compound that contains two chlorine atoms and a butene group. The compound is commonly used as a reagent in various chemical reactions and is also used in the development of new drugs and medicines.
Mécanisme D'action
The mechanism of action of dichlorobutene is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the suppression of certain biological processes. The compound may also interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Dichlorobutene has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to cause changes in liver function, as well as alterations in lipid metabolism. The compound may also have effects on the immune system, leading to changes in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dichlorobutene is its versatility in scientific research. The compound can be used in a wide range of experiments and can be easily synthesized in the laboratory. However, the compound can be toxic and must be handled with care. Additionally, the compound may have side effects on biological systems, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of dichlorobutene. One potential area of research is the development of new drugs and medicines based on the compound's mechanism of action. Additionally, the compound may be used in the development of new materials, such as polymers and plastics. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in scientific research.
Méthodes De Synthèse
Dichlorobutene can be synthesized through several methods. One of the most common methods is the reaction of butene with chlorine gas in the presence of a catalyst. The reaction results in the formation of dichlorobutene, which can be purified through distillation or other separation techniques.
Applications De Recherche Scientifique
Dichlorobutene is widely used in scientific research, particularly in the development of new drugs and medicines. It is used as a reagent in various chemical reactions and is also used to study the mechanism of action of certain drugs. The compound is also used in the synthesis of other organic compounds, such as polymers and plastics.
Propriétés
Numéro CAS |
17219-58-8 |
|---|---|
Nom du produit |
Dichlorobutene |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
Clé InChI |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
SMILES canonique |
CCC=C(Cl)Cl |
Synonymes |
1,1-Dichloro-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




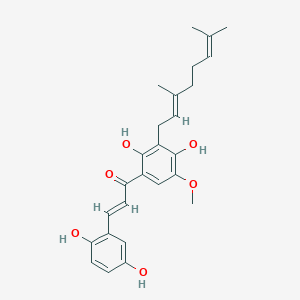
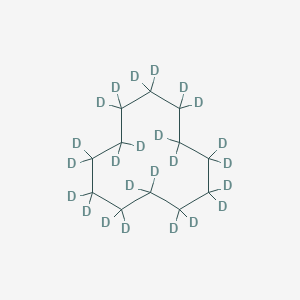
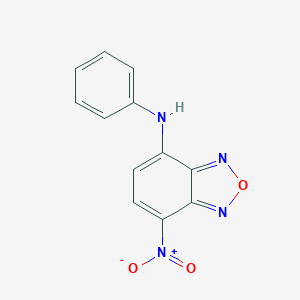
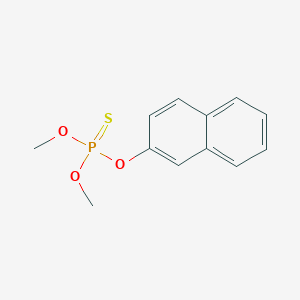
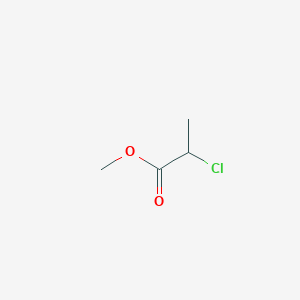
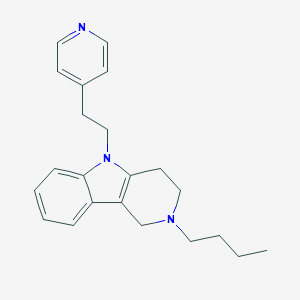
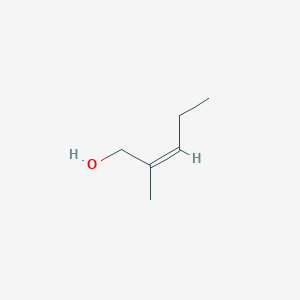
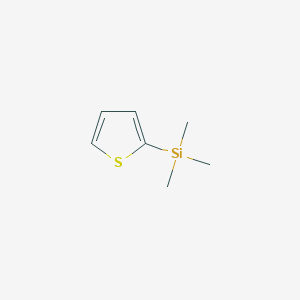
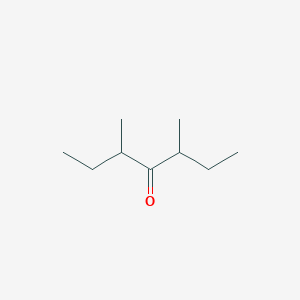
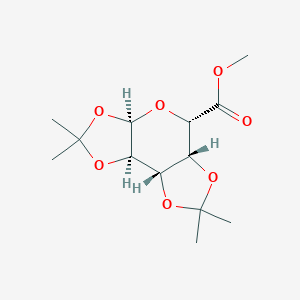
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
